molecular formula C13H14N2O5S2 B11471767 4-methyl-3-oxo-N-(2-oxotetrahydrothiophen-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

4-methyl-3-oxo-N-(2-oxotetrahydrothiophen-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No.: B11471767
M. Wt: 342.4 g/mol
InChI Key: IXVKJZHGCPOBSW-UHFFFAOYSA-N
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Description

4-methyl-3-oxo-N-(2-oxotetrahydrothiophen-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-oxo-N-(2-oxotetrahydrothiophen-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, sulfonamides, and thiophene derivatives. The key steps may involve:

    Condensation Reactions: Combining aniline derivatives with sulfonyl chlorides to form sulfonamides.

    Cyclization: Formation of the benzoxazine ring through intramolecular cyclization.

    Functional Group Modifications: Introduction of the oxo and methyl groups through selective oxidation and alkylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-oxo-N-(2-oxotetrahydrothiophen-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the benzoxazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, derivatives of benzoxazines have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The presence of the sulfonamide group enhances its biological activity.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential as therapeutic agents in treating diseases such as cancer, bacterial infections, and inflammatory disorders.

Industry

In the industrial sector, benzoxazine derivatives are used in the production of high-performance polymers and resins due to their thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 4-methyl-3-oxo-N-(2-oxotetrahydrothiophen-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function. The benzoxazine ring may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide: Lacks the thiophene moiety.

    N-(2-oxotetrahydrothiophen-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide: Lacks the methyl group.

Uniqueness

The unique combination of the oxo, methyl, and thiophene groups in 4-methyl-3-oxo-N-(2-oxotetrahydrothiophen-3-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide enhances its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C13H14N2O5S2

Molecular Weight

342.4 g/mol

IUPAC Name

4-methyl-3-oxo-N-(2-oxothiolan-3-yl)-1,4-benzoxazine-6-sulfonamide

InChI

InChI=1S/C13H14N2O5S2/c1-15-10-6-8(2-3-11(10)20-7-12(15)16)22(18,19)14-9-4-5-21-13(9)17/h2-3,6,9,14H,4-5,7H2,1H3

InChI Key

IXVKJZHGCPOBSW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)S(=O)(=O)NC3CCSC3=O

Origin of Product

United States

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